Synthesis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide
Synthesis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the synthesis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, an important intermediate in the synthesis of various compounds with potential therapeutic applications. The following sections detail the reaction, experimental procedure, and physicochemical properties of the target compound.
Reaction Scheme
The synthesis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is achieved through the N-alkylation of pyrrole-2-carbaldehyde with 2-nitrobenzyl bromide. The reaction is typically carried out in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like N,N-dimethylformamide (DMF).
Caption: Reaction scheme for the synthesis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Physicochemical Properties
A summary of the key physical and chemical properties of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₃ | [1] |
| Molecular Weight | 216.19 g/mol | [1] |
| Appearance | Colorless crystals | [2] |
| Melting Point | 138 °C | [2] |
| CAS Number | 33265-61-1 | [1] |
Experimental Protocol
This protocol is based on the literature for the synthesis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde.[2]
Materials:
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Pyrrole-2-carbaldehyde
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2-Nitrobenzyl bromide
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Sodium hydride (NaH), 60% dispersion in mineral oil
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N,N-Dimethylformamide (DMF), anhydrous
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Petroleum ether
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Ethyl acetate
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Argon gas
Equipment:
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Round-bottom flask
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Magnetic stirrer
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Argon inlet
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Addition funnel
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Standard glassware for workup and purification
Procedure:
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Reaction Setup: A solution of pyrrole-2-carbaldehyde in anhydrous N,N-dimethylformamide is prepared in a round-bottom flask under an argon atmosphere.
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Deprotonation: Sodium hydride is carefully added portion-wise to the stirred solution at room temperature. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of pyrrole-2-carbaldehyde.
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N-Alkylation: A solution of 2-nitrobenzyl bromide in anhydrous N,N-dimethylformamide is added dropwise to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion of the reaction, the mixture is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by crystallization. A 95% crude yield has been reported.[2] Single crystals for analysis can be grown from a petroleum ether-ethyl acetate (2:1) solution.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Caption: General experimental workflow for the synthesis of the target compound.
Quantitative Data Summary
| Reactant/Product | Molar Mass ( g/mol ) | Yield | Notes |
| Pyrrole-2-carbaldehyde | 95.10 | - | Starting material |
| 2-Nitrobenzyl bromide | 216.04 | - | Alkylating agent |
| 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde | 216.19 | 95% (crude) | [2] |
Note: For a specific laboratory preparation, the molar equivalents of the reactants and the volume of the solvent should be calculated based on the desired scale of the synthesis. It is recommended to use a slight excess of the alkylating agent and the base to ensure complete conversion of the starting material.
